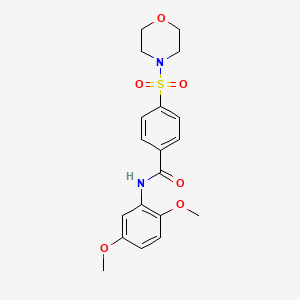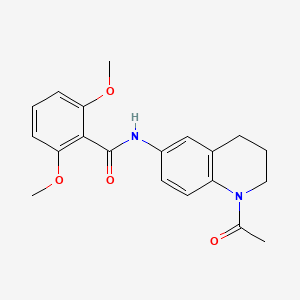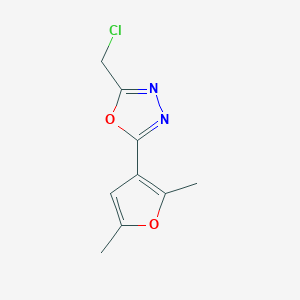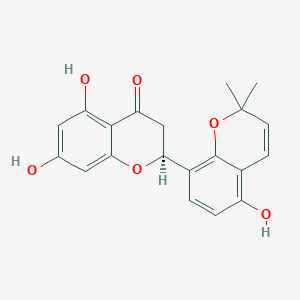![molecular formula C23H16FN3O5 B2861415 2-(3-(4-氟苯基)-2,4-二氧代-3,4-二氢苯并呋并[3,2-d]嘧啶-1(2H)-基)-N-(呋喃-2-基甲基)乙酰胺 CAS No. 877657-41-5](/img/no-structure.png)
2-(3-(4-氟苯基)-2,4-二氧代-3,4-二氢苯并呋并[3,2-d]嘧啶-1(2H)-基)-N-(呋喃-2-基甲基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific reactions used. It’s possible that the compound could be synthesized through a series of reactions including condensation, substitution, and cyclization .Molecular Structure Analysis
The molecular structure of the compound can be analyzed based on its functional groups and their positions. The presence of the benzofuro[3,2-d]pyrimidin-1(2H)-one moiety suggests that the compound may have interesting electronic properties . The fluorophenyl group could contribute to the compound’s lipophilicity, potentially affecting its solubility and reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the amide group could participate in hydrolysis or condensation reactions. The fluorophenyl group might undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could increase the compound’s lipophilicity, potentially affecting its solubility in different solvents .科学研究应用
PET成像放射性配体开发
一项研究重点关注合成转运蛋白(18 kDa)的选择性配体,在其结构中加入氟原子,用于潜在的 PET 成像应用。这种方法突出了该化合物作为神经炎症和其他转运蛋白表达是标志的疾病的诊断工具的潜在用途 (Dollé 等,2008)。
抗伤害感受和抗炎特性
另一项研究合成了噻唑并嘧啶衍生物并评估了它们的抗伤害感受和抗炎特性,表明在疼痛和炎症管理中具有潜在应用 (Selvam 等,2012)。
抗癌活性
合成了氟代取代苯并[b]吡喃化合物并评估了它们的抗癌活性,表明氟代取代在增强抗肿瘤特性中的重要性。这项研究可能意味着对核心结构的修饰,如所讨论的化合物,可能会影响其抗癌潜力 (Hammam 等,2005)。
体外细胞毒活性
对 2-[3-苯基-4-(嘧啶-4-基)-1H-吡唑1-基]乙酰胺衍生物的研究探索了它们对癌细胞系的体外细胞毒活性,为设计具有潜在抗癌应用的化合物提供了见解 (Al-Sanea 等,2020)。
神经炎症 PET 成像的 TSPO 配体
合成了一系列吡唑并[1,5-a]嘧啶并评估了它们与转运蛋白 18 kDa (TSPO) 的结合亲和力,TSPO 被认为是神经炎症过程的早期生物标志物。这项研究强调了该化合物作为神经炎症 PET 成像剂的潜在用途 (Damont 等,2015)。
未来方向
属性
CAS 编号 |
877657-41-5 |
|---|---|
产品名称 |
2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide |
分子式 |
C23H16FN3O5 |
分子量 |
433.395 |
IUPAC 名称 |
2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C23H16FN3O5/c24-14-7-9-15(10-8-14)27-22(29)21-20(17-5-1-2-6-18(17)32-21)26(23(27)30)13-19(28)25-12-16-4-3-11-31-16/h1-11H,12-13H2,(H,25,28) |
InChI 键 |
BGCDHAQJSAFRLG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=O)N3CC(=O)NCC4=CC=CO4)C5=CC=C(C=C5)F |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(2H-1,3-benzodioxol-5-yl)-3-({[3,3'-bithiophene]-5-yl}methyl)urea](/img/structure/B2861333.png)
![3-(3,4-Dimethoxyphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2861334.png)
![4-({[(4-Methylphenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine](/img/structure/B2861335.png)
![3-butyl-1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2861337.png)
![2-(((tert-Butyldimethylsilyl)oxy)methyl)-7-iodofuro[3,2-c]pyridine](/img/structure/B2861339.png)


![4-{Methyl[2-(propan-2-yl)phenyl]amino}benzoic acid](/img/structure/B2861348.png)
![(4-chlorophenyl)[4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2861349.png)

![N-(3,4-dimethoxyphenethyl)-4-((6-((4-fluorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2861351.png)
![Indolin-1-yl(6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B2861353.png)

![N-(2-ethyl-6-methylphenyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2861355.png)